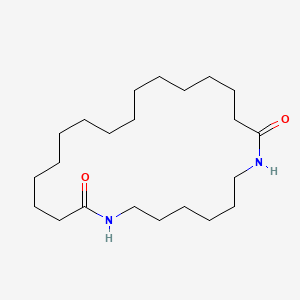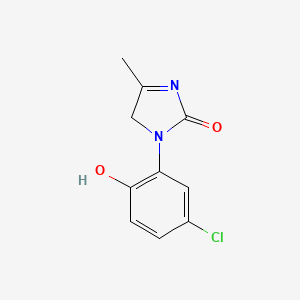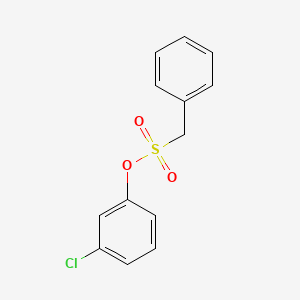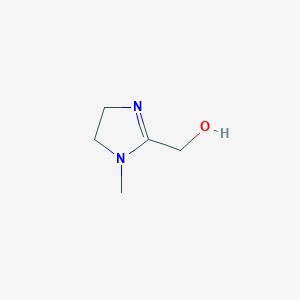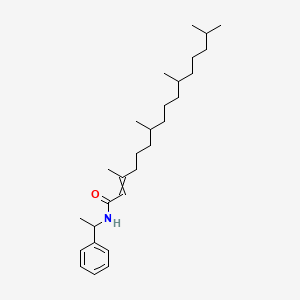
3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a phenylethyl group attached to a hexadec-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the amide bond can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,7,11,15-Tetramethyl-1-hexadecyn-3-ol
- 3,7,11,15-Tetramethyl-2-hexadecene
- 3,7,11,15-Tetramethylhexadec-1-yn-3-ol
Uniqueness
3,7,11,15-Tetramethyl-N-(1-phenylethyl)hexadec-2-enamide is unique due to the presence of both the phenylethyl group and the tetramethylated hexadec-2-enamide backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62287-11-0 |
|---|---|
Molecular Formula |
C28H47NO |
Molecular Weight |
413.7 g/mol |
IUPAC Name |
3,7,11,15-tetramethyl-N-(1-phenylethyl)hexadec-2-enamide |
InChI |
InChI=1S/C28H47NO/c1-22(2)13-10-14-23(3)15-11-16-24(4)17-12-18-25(5)21-28(30)29-26(6)27-19-8-7-9-20-27/h7-9,19-24,26H,10-18H2,1-6H3,(H,29,30) |
InChI Key |
CYCBIMDVQGWLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


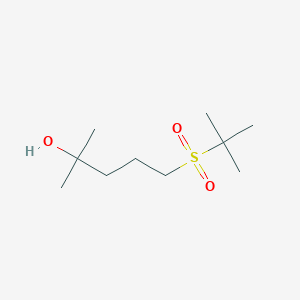
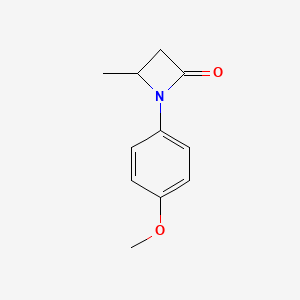
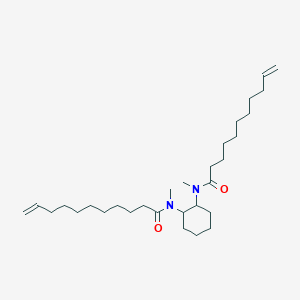
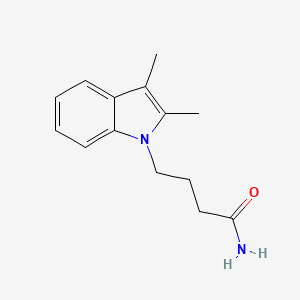
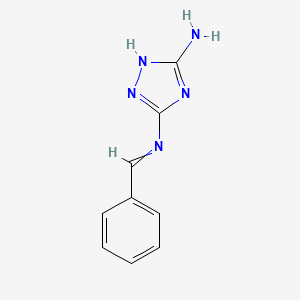
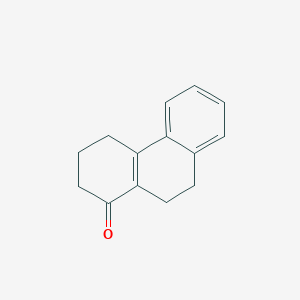
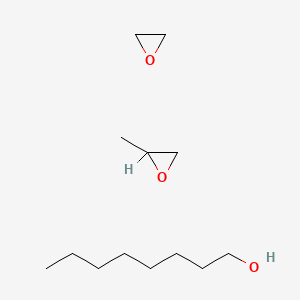
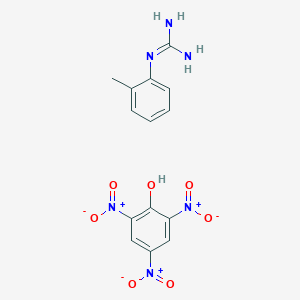
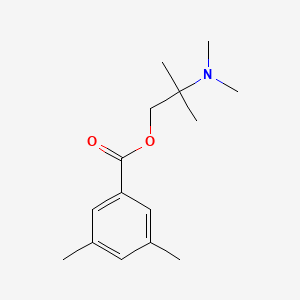
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)
